molecular formula C18H18N6O B2740695 (2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034456-13-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2740695
CAS No.: 2034456-13-6
M. Wt: 334.383
InChI Key: GQUZMJUUSULXKV-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a potent and selective chemical probe for the bromodomain of the transcriptional regulator TIFA. This compound is a key tool for investigating the role of TIFA in innate immune signaling pathways, particularly those involving the NF-κB pathway. Its mechanism of action involves high-affinity binding to the bromodomain, a protein interaction module that recognizes acetylated lysine residues on histones and other proteins, thereby disrupting protein-protein interactions crucial for transcriptional activation. Research utilizing this compound has illuminated its potential in targeting TIFA-dependent immune signaling and has shown that related chemotypes can be advanced to exhibit potent in vivo antitumor efficacy . It serves as an invaluable reagent for chemical biology, oncology, and immunology research, enabling the study of epigenetic signaling and the exploration of new therapeutic strategies for cancer and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(16-11-19-24(21-16)13-5-2-1-3-6-13)22-9-10-23-17(12-22)14-7-4-8-15(14)20-23/h1-3,5-6,11H,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZMJUUSULXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a novel triazole derivative with potential biological applications. This article aims to summarize its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a cyclopentapyrazole moiety. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related series of triazolo[4,3-a]pyrimidine derivatives demonstrated significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds from this series showed IC50 values as low as 17.83 μM against MDA-MB-231 cells . This suggests that similar derivatives may exhibit promising anticancer properties.

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains. A study reported that certain triazolo derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Triazoles have been noted for their ability to inhibit carbonic anhydrase-II (CA-II), an enzyme implicated in numerous physiological processes. Compounds in this class have shown moderate inhibition of CA-II activity through direct binding at the active site .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of the compound was achieved through a one-pot reaction involving 2-phenyl-2H-1,2,3-triazole derivatives. Characterization was performed using IR spectroscopy and NMR techniques to confirm the molecular structure .
  • Antiproliferative Studies : In vitro studies demonstrated that similar triazole derivatives could induce apoptosis in cancer cells. The mechanism involved DNA photocleavage activity leading to cell cycle arrest and subsequent cell death .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of target enzymes such as CA-II and may influence their activity significantly. This highlights the potential for drug development based on this scaffold .

Data Table: Summary of Biological Activities

Activity Type Related Compound IC50 Value (μM) Target/Organism
AnticancerTriazolo[4,3-a]pyrimidine derivatives17.83MDA-MB-231 Breast Cancer Cells
AntimicrobialVarious Triazole DerivativesVariesGram-positive and Gram-negative Bacteria
Enzyme InhibitionCA-II inhibitorsModerateCarbonic Anhydrase II

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole compounds exhibit notable antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and tested for their efficacy against various bacterial strains. The synthesis of hybrid compounds incorporating triazole moieties has shown promising results in combating resistant strains of pathogens such as Mycobacterium tuberculosis .

Anticancer Properties

Compounds containing triazole rings have also been investigated for anticancer activity. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Triazole derivatives have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of the compound under discussion typically involves a multi-step reaction process:

Click Chemistry

One common method for synthesizing triazole derivatives is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings under mild conditions and has been utilized to create libraries of triazole-based compounds .

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compounds.
  • Infrared Spectroscopy (IR) : Helps identify functional groups within the compound .

Study on Antitubercular Activity

A study focused on synthesizing a series of novel 1,2,3-triazole hybrids demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were tested using the resazurin microplate assay method, revealing promising antitubercular activity .

Evaluation of Anticancer Activity

In another study, a range of triazole derivatives were evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as lead compounds for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compound A shares structural similarities with triazole-containing methanones. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives (): These compounds replace the pyrazolo-pyrazine core with a thiophene ring but retain the triazole-methanone scaffold. Key differences include: Electron-withdrawing groups (e.g., cyano in 7a) vs. electron-donating phenyl in Compound A. Solubility: The thiophene derivatives exhibit lower solubility due to planar aromatic systems compared to the bicyclic pyrazine in Compound A .
Feature Compound A Compound 7a ()
Core Structure Pyrazolo-pyrazine Thiophene
Substituents Phenyl-triazole Cyano, amino
Molecular Weight (Da) ~395 (estimated) ~310 (reported)
Solubility Moderate (polar core) Low (planar thiophene)

Fused Heterocyclic Systems

Chromeno-pyrimidine derivatives (e.g., compounds 9a–d in ) provide another point of comparison. These molecules feature fused chromene and pyrimidine rings, differing from Compound A’s pyrazolo-pyrazine system:

Methanone-Linked Heterocycles

Methanone bridges are common in medicinal chemistry. For instance:

  • Compound A’s methanone linker may enhance metabolic stability compared to ether or glycosidic bonds .
  • Zygocaperoside (): A saponin derivative with a sugar moiety; contrasting with Compound A’s fully synthetic, non-saccharide structure.

Research Findings and Limitations

  • Spectroscopic Analysis : NMR techniques (as applied in ) would be essential for verifying Compound A’s structure, particularly the triazole and pyrazine proton environments.
  • Biological Data: No direct activity data for Compound A are provided. By analogy, triazole-pyrazine hybrids often exhibit kinase inhibition or antimicrobial properties, but further studies are needed .

Q & A

Q. What are the key methodological steps for synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like α,β-unsaturated ketones, followed by cyclization or condensation. For example:
  • Reagent Selection : Use hydrazine hydrate in glacial acetic acid for cyclization, refluxed for 4–6 hours to form heterocyclic cores .
  • Monitoring : Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) ensures reaction completion .
  • Purification : Recrystallization from ethanol or ether removes impurities .
    Optimization includes adjusting temperature (e.g., 40–80°C), solvent polarity, and catalyst loading to improve yield and selectivity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regioselectivity in triazole/pyrazole rings.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • TLC/HPLC : TLC monitors reaction progress, while HPLC assesses purity (>95% threshold) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in fused-ring systems .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) linked to the compound’s heterocyclic motifs .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
  • Control Groups : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls .
  • Replicates : Use ≥4 replicates to ensure statistical validity .

Q. What theoretical frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Align the compound with target proteins (e.g., cyclin-dependent kinases) using software like AutoDock Vina to predict binding affinities .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., phenyl vs. pyridyl groups) with bioactivity trends .
  • Pharmacophore Modeling : Identify essential moieties (e.g., triazole’s hydrogen-bonding capacity) for target engagement .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yield or purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio) and identify interactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint rate-limiting steps .
  • Green Chemistry Principles : Replace glacial acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How should contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or assay-specific biases .
  • Exploratory Research : Re-test the compound under standardized conditions (e.g., uniform cell lines, pH, temperature) to isolate confounding factors .
  • Cross-Validation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the phenyl group with pyridyl or thiophene to modulate lipophilicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve solubility .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots and block degradation pathways .

Q. How can the environmental impact and stability of this compound be assessed?

  • Methodological Answer :
  • Environmental Fate Studies : Analyze photodegradation in aqueous media (e.g., HPLC-MS to track breakdown products) .
  • Ecotoxicity Screening : Test acute toxicity in model organisms (e.g., Daphnia magna) at environmentally relevant concentrations .
  • QSAR Modeling : Predict biodegradability and bioaccumulation potential using quantitative structure-activity relationship models .

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